molecular formula C5H14N2O4S2 B3262517 N-(3-methanesulfonamidopropyl)methanesulfonamide CAS No. 35688-16-5

N-(3-methanesulfonamidopropyl)methanesulfonamide

Cat. No.: B3262517
CAS No.: 35688-16-5
M. Wt: 230.3 g/mol
InChI Key: OWCDTFBGAKPXKV-UHFFFAOYSA-N
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Description

N-(3-Methanesulfonamidopropyl)methanesulfonamide is a bis-sulfonamide compound characterized by a propane backbone with methanesulfonamide groups at both the terminal nitrogen and the propyl chain. Methanesulfonamides are commonly utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity .

Properties

IUPAC Name

N-[3-(methanesulfonamido)propyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O4S2/c1-12(8,9)6-4-3-5-7-13(2,10)11/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCDTFBGAKPXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methanesulfonamidopropyl)methanesulfonamide typically involves the reaction of 3-aminopropylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-aminopropylamine+2methanesulfonyl chlorideThis compound+2HCl\text{3-aminopropylamine} + 2 \text{methanesulfonyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} 3-aminopropylamine+2methanesulfonyl chloride→this compound+2HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-methanesulfonamidopropyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-methanesulfonamidopropyl)methanesulfonamide has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methanesulfonamidopropyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. This interaction can lead to inhibition or activation of the target enzymes, depending on the specific context.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s aliphatic bis-sulfonamide structure contrasts with aryl- or alkyl-substituted mono-sulfonamides in the evidence:

Compound Name Substituent Type Molecular Formula Molar Mass (g/mol) Key Features
N-(3-Methanesulfonamidopropyl)methanesulfonamide Aliphatic bis-sulfonamide C₅H₁₃N₂O₄S₂ 265.35 (calculated) Dual sulfonamide groups; propane backbone
N-(3-Methylphenyl)methanesulfonamide Aryl (methyl-substituted) C₈H₁₁NO₂S 199.24 Planar aromatic ring; electron-donating methyl group
N-(3-Chloro-4-methylphenyl)methanesulfonamide Aryl (chloro/methyl) C₈H₁₀ClNO₂S 219.69 Electron-withdrawing chloro group; increased molecular weight
N-(3-Hydroxy-2,2-dimethylpropyl)methanesulfonamide Aliphatic (hydroxy/dimethyl) C₇H₁₇NO₃S 195.28 Hydroxyl group enhances solubility; branched alkyl chain

Key Observations :

  • Aryl vs. Aliphatic Substituents : Aryl derivatives (e.g., N-(3-methylphenyl)methanesulfonamide) exhibit planar geometries conducive to π-π interactions, whereas aliphatic derivatives (e.g., hydroxy-dimethylpropyl analog) favor hydrogen bonding due to hydroxyl groups .
Spectroscopic and Computational Data
  • NMR and Vibrational Spectroscopy : DFT studies on N-(3-methylphenyl)methanesulfonamide reveal distinct NMR chemical shifts (e.g., ¹H NMR: δ 2.35 ppm for methyl groups) and vibrational modes (e.g., S=O stretching at ~1130 cm⁻¹) . These results suggest that substituent position (ortho vs. para) significantly impacts electronic environments.
  • Conformational Analysis : Aliphatic derivatives like N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide likely adopt staggered conformations to minimize steric hindrance, whereas aryl derivatives exhibit restricted rotation due to aromaticity .

Biological Activity

N-(3-methanesulfonamidopropyl)methanesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is characterized by the presence of two methanesulfonamide groups linked by a propyl chain. This unique structure may contribute to its biological activity, particularly in inhibiting certain enzymatic pathways.

The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors. Notably, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition can lead to bacteriostatic effects against a range of pathogens.

Enzymatic Inhibition

  • Dihydropteroate Synthase Inhibition :
    • The compound's structural similarity to p-aminobenzoic acid (PABA) allows it to competitively inhibit dihydropteroate synthase.
    • This inhibition disrupts folate synthesis in bacteria, leading to growth inhibition.
  • Cholesterol Biosynthesis :
    • Related compounds have shown significant inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. For instance, a methanesulfonamide derivative demonstrated an IC50 value of 1.12 nM in rat isolated hepatocytes, indicating potent inhibitory activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity IC50 Value (nM) Reference
HMG-CoA Reductase Inhibition1.12
Dihydropteroate Synthase InhibitionTBDLiterature Review

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant bacteriostatic effects against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent.

Case Study 2: Cholesterol Regulation

In another research effort, the impact of methanesulfonamide derivatives on cholesterol metabolism was evaluated. The compound's ability to inhibit HMG-CoA reductase suggests a potential therapeutic application in managing hyperlipidemia and associated cardiovascular diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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